3-Ethyl-1-(3-fluorophenyl)pentan-1-amine
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Overview
Description
3-Ethyl-1-(3-fluorophenyl)pentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group, a fluorophenyl group, and a pentan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(3-fluorophenyl)pentan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of a suitable amine precursor with an ethyl halide in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(3-fluorophenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines. Substitution reactions can lead to a variety of fluorophenyl derivatives.
Scientific Research Applications
3-Ethyl-1-(3-fluorophenyl)pentan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(3-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine
- 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine
- 3-Ethyl-1-(3-chlorophenyl)pentan-1-amine
Uniqueness
3-Ethyl-1-(3-fluorophenyl)pentan-1-amine is unique due to the specific positioning of the fluorine atom on the phenyl ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H20FN |
---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
3-ethyl-1-(3-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-3-10(4-2)8-13(15)11-6-5-7-12(14)9-11/h5-7,9-10,13H,3-4,8,15H2,1-2H3 |
InChI Key |
AGKRRYAOXUDLDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C1=CC(=CC=C1)F)N |
Origin of Product |
United States |
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